molecular formula C11H17Cl3N2O2S2 B3378410 N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride CAS No. 1423031-99-5

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride

Cat. No.: B3378410
CAS No.: 1423031-99-5
M. Wt: 379.8
InChI Key: GNRMANGXTGIRFX-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17Cl3N2O2S2 and a molecular weight of 379.75 g/mol This compound is known for its unique structure, which includes a cyclohexyl group, a thiophene ring, and sulfonamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with (1-aminocyclohexyl)methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide
  • N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide sulfate
  • N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide phosphate

Uniqueness

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O2S2.ClH/c12-9-6-8(10(13)18-9)19(16,17)15-7-11(14)4-2-1-3-5-11;/h6,15H,1-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRMANGXTGIRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-99-5
Record name 3-Thiophenesulfonamide, N-[(1-aminocyclohexyl)methyl]-2,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
Reactant of Route 5
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N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride
Reactant of Route 6
N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride

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